molecular formula C15H23NO B6030552 n-(3-Methyl-1-phenylbutyl)isobutyramide

n-(3-Methyl-1-phenylbutyl)isobutyramide

Cat. No.: B6030552
M. Wt: 233.35 g/mol
InChI Key: ABVODGJPFHVSJQ-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-phenylbutyl)isobutyramide is an aliphatic amide derivative characterized by a phenyl-substituted butyl chain attached to an isobutyramide moiety. The phenyl group at the 1-position of the butyl chain distinguishes it from simpler aliphatic amides, likely influencing its lipophilicity, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11(2)10-14(16-15(17)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVODGJPFHVSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Methyl-1-phenylbutyl)isobutyramide typically involves the reaction of isobutyric acid with 3-methyl-1-phenylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps are as follows:

    Activation of Isobutyric Acid: Isobutyric acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-methyl-1-phenylbutylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-(3-Methyl-1-phenylbutyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

n-(3-Methyl-1-phenylbutyl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-Methyl-1-phenylbutyl)isobutyramide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Aliphatic Amides in Pheromone Blends

N-(3-Methylbutyl)isobutyramide (C6) ():

  • Structure : Lacks the phenyl group present in the target compound, featuring a 3-methylbutyl chain instead.
  • Role : Constitutes ~10% of the volatile blend released by male Bactrocera tryonimales, with abundance varying between young and old insect colonies.

Trifluoromethyl-Substituted Analogs

N-(3-(Trifluoromethyl)phenyl)isobutyramide (CAS 1939-27-1, –6):

  • Structure : Features a trifluoromethylphenyl group instead of the 3-methyl-1-phenylbutyl chain.
  • Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and alters electronic properties, making it valuable in pharmaceuticals.
  • Similarity Score : 1.00 (), indicating structural resemblance but distinct substituent effects.

2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 25625-57-4, ):

  • Structure : Bromine substitution increases molecular weight (MW ≈ 296 g/mol) and reactivity.

Complex Heterocyclic Derivatives

Example 49 ():

  • Structure : Contains a pyrazolo[3,4-d]pyrimidinyl group and chromen-4-one system.
  • Properties : Higher molecular complexity (MW 581.1 g/mol) and melting point (154–157°C) due to extended conjugation.
  • Application : Likely serves as a kinase inhibitor or pharmaceutical intermediate.

Compound 4ai ():

  • Structure : Incorporates a benzo[d][1,2]iodooxol group, introducing heavy atoms (iodine) and trifluoromethyl groups.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(3-Methyl-1-phenylbutyl)isobutyramide* ~245 (estimated) Not reported 3-Methyl-1-phenylbutyl
N-(3-Methylbutyl)isobutyramide ~157 Not reported 3-Methylbutyl
N-(3-(Trifluoromethyl)phenyl)isobutyramide 231 Not reported 3-Trifluoromethylphenyl
Example 49 () 581.1 154–157 Pyrazolo-pyrimidine, chromenone

*Estimated based on structural analogs.

Key Differences and Implications

  • Electronic Effects : Trifluoromethyl groups (–6) offer distinct electronic modulation compared to alkyl or aryl substituents.
  • Synthetic Complexity : Introducing phenyl groups (as in the target compound) may require more advanced coupling techniques than simpler aliphatic analogs.

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